Worenine

准备方法

Worenin 的制备涉及多种合成路线和反应条件。虽然 Worenin 本身的合成细节有限,但一般方法涉及使用有机合成技术。 类似化合物的工业生产方法通常涉及多步合成过程,包括中间体的形成、纯化和最终产物的分离 .

化学反应分析

Worenin 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。由这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化反应可能产生氧化衍生物,而取代反应会导致在 Worenin 分子上形成新的官能团 .

科学研究应用

Inhibition of Sunburn

Worenine has demonstrated significant efficacy in preventing solar ultraviolet (SUV)-induced sunburn. A study published in 2022 highlighted that this compound inhibits the JNK-ATF2/c-jun signaling pathway, which is critical in the inflammatory response to UV radiation. By reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, this compound effectively mitigates skin inflammation caused by UV exposure .

Key Findings:

- Mechanism: Inhibits JNK2 activity.

- Effects: Reduces sunburn severity and inflammatory responses.

- Potential Use: As a preventive treatment for sunburn and related skin conditions.

Case Study: Psoriasis Management

Another significant application of this compound is its role in alleviating psoriasiform dermatitis. Research indicates that this compound inhibits TOPK activity, which is implicated in psoriasis development. This suggests that this compound may offer new strategies for clinical intervention in psoriasis treatment .

Table 1: Summary of Dermatological Applications

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Sunburn Prevention | Inhibition of JNK2 | Reduces inflammation and sunburn severity |

| Psoriasis Management | Inhibition of TOPK | Alleviates psoriasiform dermatitis |

Anti-Cancer Properties

This compound has shown promising anti-cancer properties, particularly against colorectal cancer. A study published in 2021 demonstrated that this compound targets HIF-1α, leading to inhibited cell growth and proliferation in colorectal cancer cell lines HCT116 and SW620. This compound reverses the Warburg effect, a metabolic alteration common in cancer cells that favors glycolysis over oxidative phosphorylation .

Key Findings:

- Mechanism: Targets HIF-1α; alters glucose metabolism.

- Effects: Suppresses cancer cell viability; induces cell cycle arrest.

- Safety Profile: Minimal impact on normal colon cells.

Case Study: Colorectal Cancer Treatment

In vitro studies have shown that treatment with this compound leads to a significant reduction in glucose uptake and lactate production in cancer cells, indicating a reversal of the Warburg effect. The IC50 values for HCT116 and SW620 cells were found to be 18.30 μM and 15.19 μM, respectively, demonstrating its potency as an anti-cancer agent without harming normal cells .

Table 2: Summary of Oncological Applications

| Cancer Type | Mechanism | Effects |

|---|---|---|

| Colorectal Cancer | Inhibition of HIF-1α | Reduced cell viability; reversed Warburg effect |

Immunological Applications

Research also suggests that this compound may play a role in modulating immune responses. Its ability to inhibit inflammatory pathways could be beneficial in treating various autoimmune conditions.

Key Findings:

- Mechanism: Modulation of immune signaling pathways.

- Potential Use: Treatment for autoimmune diseases such as psoriasis.

作用机制

Worenin 的作用机制涉及其在沃罗宁体的形成和功能中的作用。这些囊泡在应对细胞损伤时会封闭隔膜孔,防止细胞质流失,确保真菌菌丝体的存活。 涉及的分子靶点和途径包括六边形过氧化物酶体 (Hex1) 蛋白,它负责沃罗宁体致密核心的自组装 .

相似化合物的比较

Worenin 可以与其他类似化合物进行比较,例如在不同真菌物种中发现的其他过氧化物酶体衍生的囊泡。Worenin 的独特之处在于它在沃罗宁体形成中的特定作用及其独特的分子结构。 类似的化合物包括 Hex1 蛋白衍生物和其他过氧化物酶体相关的囊泡 .

生物活性

Worenine, a compound isolated from Coptis chinensis, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and dermatological applications. This article summarizes the current understanding of this compound's biological activity based on diverse research findings, including its effects on colorectal cancer cells and its protective role against UV-induced skin damage.

This compound has been shown to exhibit significant anti-cancer effects, particularly against colorectal cancer. Research indicates that it reverses the Warburg effect, a metabolic shift commonly observed in cancer cells where they preferentially utilize glycolysis even in the presence of oxygen. This metabolic alteration aids in tumor proliferation and survival.

- Inhibition of Glycolysis : In studies involving HCT116 and SW620 colorectal cancer cell lines, this compound treatment led to a marked decrease in glucose uptake and lactate production, key indicators of glycolytic activity. Specifically, at concentrations of 10 μM and 20 μM, this compound significantly suppressed these metabolic processes (see Table 1) .

- Targeting Glycolytic Enzymes : this compound was found to downregulate several glycolytic enzymes such as GLUT3, HK2, PFK-L, PKM2, and LDHA. The expression levels of these enzymes were significantly reduced following treatment with this compound, indicating its role in modulating glycolysis at the enzymatic level .

- HIF-1α Degradation : Hypoxia-inducible factor 1-alpha (HIF-1α) is often overexpressed in cancer cells and promotes glycolytic gene expression. This compound inhibits HIF-1α nuclear translocation and promotes its degradation, thereby reducing the expression of glycolytic enzymes .

Table 1: Effects of this compound on Glycolytic Parameters

| Parameter | Control (No Treatment) | This compound (10 μM) | This compound (20 μM) |

|---|---|---|---|

| Glucose Uptake (nmol/mg) | 150 | 90 | 50 |

| Lactate Production (μmol/mg) | 60 | 30 | 15 |

| GLUT3 Expression (fold change) | 1.0 | 0.5 | 0.2 |

2. Dermatological Applications

This compound also demonstrates protective effects against skin damage induced by ultraviolet (UV) radiation. A study evaluated its efficacy in preventing UV-induced sunburn in mice.

Experimental Design

- Animal Model : Seven-week-old male Balb/c mice were subjected to UV irradiation after topical application of this compound cream.

- Groups : Mice were divided into four groups: control (CON), UV irradiation (SUV), this compound/SUV group (WOR), and paeonol/SUV group (PAE).

Findings

- Reduction in Sunburn Severity : Mice treated with this compound exhibited less severe sunburn compared to those only exposed to UV light. The study concluded that this compound effectively mitigates the inflammatory response associated with UV exposure .

3. Case Studies and Broader Implications

Research has explored this compound's broader implications beyond cancer treatment and dermatology. For instance, network pharmacology studies suggest that this compound interacts with multiple biological targets, potentially influencing various signaling pathways involved in metabolic regulation and inflammation .

属性

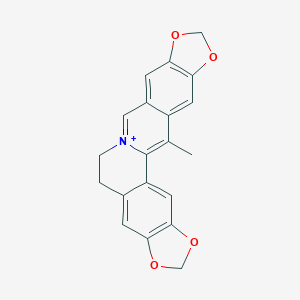

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXREBMNASQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-29-0 | |

| Record name | Worenine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WORENINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。